Emestrin
Description
Properties
CAS No. |
97816-62-1 |
|---|---|
Molecular Formula |
C27H22N2O10S2 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(1R,3R,9S,24S,25S,32R)-20,24,32-trihydroxy-16-methoxy-29-methyl-6,10,18-trioxa-26,27-dithia-2,29-diazaheptacyclo[23.2.2.11,4.12,25.119,23.03,9.012,17]dotriaconta-4,7,12(17),13,15,19,21,23(31)-octaene-11,28,30-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1 |
InChI Key |
VASYTSFNISZKEL-DCTKBWBHSA-N |
SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Isomeric SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@@H]4N2C(=O)[C@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Synonyms |
emestrin |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Emestrin and Its Analogs
Spectroscopic Analysis Methodologies
Spectroscopic analysis plays a pivotal role in the identification and characterization of natural products like emestrin. mdpi.com By analyzing how the compound interacts with electromagnetic radiation, researchers can deduce key structural features. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms. pharmacognosy.usclariant.commicrocombichem.com The application of both one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete structural assignment. pharmacognosy.us
¹H-NMR Applications
Proton NMR (¹H-NMR) spectroscopy is used to identify the types of hydrogen atoms present in the molecule, their chemical environment, and their coupling interactions with neighboring protons. nih.govresearchgate.netresearchgate.netfigshare.comwikipedia.org The chemical shifts (δ) and splitting patterns of proton signals provide valuable clues about the functional groups and the connectivity within the this compound structure. For instance, ¹H-NMR spectra of this compound B in CDCl₃ have shown signals corresponding to methoxy (B1213986) protons (3–4 ppm), olefinic protons (4–6 ppm), and aromatic protons (6–8 ppm). jomb.org Specifically, two singlet proton signals derived from N-CH₃ and OCH₃ groups have been detected in the 3–4 ppm range. jomb.org
¹³C-NMR Applications
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. nih.govresearchgate.netresearchgate.netfigshare.comwikipedia.org The chemical shifts of carbon signals are indicative of the hybridization state and the types of atoms attached to each carbon. Analysis of the ¹³C-NMR spectrum of this compound B has revealed 27 carbon signals, consistent with its molecular formula. jomb.org Chemical shifts in the 0-60 ppm range indicate sp³ hybridized carbons, while those between 70-85 ppm suggest atomic carbons bonded to electronegative atoms. jomb.org Signals in the 100-160 ppm range are characteristic of alkene and aromatic carbons (sp²), and signals between 160-180 ppm correspond to lactam carbonyl and ester carbons, supporting the proposed structure of this compound B. jomb.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in structural identification. pharmacognosy.usclariant.commicrocombichem.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the exact mass of a molecule, allowing for the precise determination of its elemental composition. nih.govresearchgate.netresearchgate.netbioanalysis-zone.com This is particularly important for confirming the molecular formula of this compound and its analogs. For instance, HRESIMS analysis of this compound F determined its molecular formula as C₂₇H₂₂N₂O₉S₂. nih.gov Similarly, UPLC-ESI-qTOF-MS data was used to determine the molecular formula of this compound B as C₂₇H₂₁N₂O₁₀S₃, with a molecular weight of 630.7 g/mol . nih.govjomb.org The molecular formula of this compound was established as C₂₇H₂₂N₂O₁₀S₂ with an m/z of 597.1105 [M-H]⁻ by LC-ESI-ToF-MS. researchgate.net
Here is a summary of some spectroscopic data points for this compound and this compound B:
| Compound | Technique | Solvent | Key ¹H-NMR Signals (δ ppm) | Key ¹³C-NMR Signals (δ ppm) | Molecular Formula (HRESIMS/ESI-MS) | m/z ([M+H]⁺ or [M-H]⁻) |
| This compound | LC-ESI-ToF-MS | N/A | N/A | N/A | C₂₇H₂₁N₂O₁₀S₂ researchgate.net / C₂₇H₂₂N₂O₁₀S₂ nih.gov | 597.1105 [M-H]⁻ researchgate.net / 599.07888 [M+H]⁺ (predicted) uni.lu |
| This compound B | UPLC-ESI-qTOF-MS | CDCl₃ | 3-4 (methoxy, N-CH₃, OCH₃), 4-6 (olefinic), 6-8 (aromatic) jomb.org | 0-60 (sp³ C), 70-85 (C-O/N), 100-160 (sp² C), 160-180 (C=O) jomb.org | C₂₇H₂₁N₂O₁₀S₃ jomb.org / C₂₇H₂₂N₂O₁₀S₃ nih.gov | 631.0525 [M+H]⁺ jomb.org / 630.04365842 Da (computed) nih.gov |
| This compound F | HRESIMS | N/A | N/A | N/A | C₂₇H₂₂N₂O₉S₂ nih.gov | N/A |
| This compound G | NMR, MS | N/A | Similar to this compound nih.gov | Similar to this compound nih.gov | Mono-sulfur derivative of this compound nih.gov | N/A |
Note: Interactive data tables are not supported in this format. The table above presents the data in a static format.
Detailed research findings from spectroscopic studies have been crucial in differentiating this compound analogs. For example, comparison of the molecular formulas of this compound (C₂₇H₂₂N₂O₁₀S₂) and this compound F (C₂₇H₂₂N₂O₉S₂) indicated that this compound F has one less oxygen atom. nih.gov ¹H-NMR spectra showed a key difference: an oxygenated methine signal in this compound was replaced by two geminal protons in this compound F. nih.gov This was corroborated by ¹³C-NMR data, which showed a methylene (B1212753) signal in this compound F instead of an oxygenated methine in this compound. nih.gov HMBC correlations further supported the placement of these protons at the C-7″ position in this compound F. nih.gov this compound G was proposed to be a mono-sulfur derivative of this compound based on the similarity of their ¹H and ¹³C NMR data. nih.gov
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (UPLC-ESI-ToF-MS) Applications UPLC-ESI-ToF-MS is a powerful analytical technique employed in the structural elucidation of complex natural products, including this compound derivatives. This method combines the high chromatographic resolution of UPLC with the sensitive and accurate mass measurement capabilities of ESI-ToF-MS. UPLC provides enhanced separation of components in a mixture, allowing for the detection of more metabolites and providing significantly enhanced signal-to-noise ratios compared to traditional HPLC in a shorter timeframe.lcms.czESI-ToF-MS provides accurate mass data, which is crucial for determining the molecular formula of a compound.researchgate.netjomb.org
For instance, UPLC-ESI-ToF-MS analysis was used in the structural elucidation of this compound B isolated from the marine-derived fungus Emericella nidulans. researchgate.netjomb.org Analysis of the spectral data, in conjunction with NMR techniques, established the molecular formula of this compound B as C₂₇H₂₂N₂O₁₀S₃ with an m/z of 631.0525 [M+H]⁺. researchgate.netjomb.org Accurate mass measurement by high-resolution UPLC-Q-ToFMS, often carried out in MSᴱ full scan mode, provides important information about the molecular structures of known and unknown metabolites through fragmentation analysis. frontiersin.org
Structural Diversity of this compound Derivatives and Related Epipolythiodioxopiperazines this compound belongs to the class of epipolythiodioxopiperazines (ETPs), which are characterized by a diketopiperazine core containing a di- or polysulfide linkage.researchgate.netwikipedia.orgThese compounds represent a diverse group of natural products, many of which are produced by fungi, particularly those of marine origin.researchgate.netwikipedia.orgThe structural diversity within the this compound family and related ETPs arises from variations in the substituents on the diketopiperazine ring, the nature and length of the polysulfide bridge, and the presence of additional ring systems or modifications.
This compound itself is described as a macrocyclic epidithiodioxopiperazine derivative. rsc.orgrsc.org this compound B is another example, isolated from Emericella nidulans, with a molecular formula indicating a trisulfide linkage (S₃) compared to the disulfide linkage (S₂) in this compound. researchgate.netjomb.orgnih.gov Other related ETPs include gliotoxin, a well-known sulfur-containing mycotoxin, and dideoxyverticillin A, a complex ETP isolated from marine fungi. wikipedia.orgwikipedia.org The structural variations among these compounds contribute to their diverse biological activities. researchgate.netwikipedia.orgwikipedia.org Research into the structural diversity of this compound derivatives and related ETPs often involves the isolation and characterization of new compounds from fungal sources, utilizing the spectroscopic and crystallographic techniques discussed earlier. researchgate.netnih.gov
Biosynthetic Pathways and Origin of Emestrin Compounds
Fungal Production and Natural Sources
Emestrins are predominantly produced by filamentous fungi, particularly those within the Ascomycota division. The production of these secondary metabolites is a characteristic feature of these microorganisms.
A significant source of emestrins is marine-derived fungi, which are recognized for their ability to produce structurally diverse and bioactive secondary metabolites jomb.orgekb.eg. Several species have been identified as producers of emestrins:
Emericella striata : Emestrin A and B were originally isolated from the mycelial acetone (B3395972) extract of Emericella striata jomb.orgresearchgate.net. This compound was first isolated from this fungus in 1985 nih.govmdpi.com. Trisulfide this compound B, piperazinethione aurantiothis compound, and trioxopiperazine dethiosecothis compound (B10150) were also isolated from E. striata nih.gov.
Emericella nidulans : This marine-derived fungus has been shown to produce this compound A and this compound B jomb.orgresearchgate.netresearchgate.net. E. nidulans, isolated from sources such as the surface of the marine ascidian Aplidium longithorax or coral reefs, is a known producer of epipolythiodioxopiperazine alkaloids like this compound J jomb.orgnih.gov.
Aspergillus terreus : This fungus, found in soil and marine environments, has been reported to produce thiodiketopiperazines, including emestrins L and M, along with known analogues nih.govwikipedia.org. Aspergillus terreus is also known to produce acetylaranotin (B1664336) and related ETPs, which share structural similarities with emestrins acs.org.
Podospora australis : This coprophilous fungus has been identified as a source of this compound-type epipolythiodioxopiperazines, including several new emestrins (H-K) nih.govresearchgate.netresearchgate.net.
Other fungal sources of emestrins or related compounds include Emericella quadrilineata, E. foveolata, E. acristata, E. parvathecia, Armillaria tabescens, and Akanthomyces sp. nih.govmdpi.comnih.govresearchgate.net.
Here is a table summarizing some fungal sources of emestrins:
| Fungus Species | This compound Compounds Isolated | Source Environment (if specified) |
| Emericella striata | This compound A, this compound B | Marine-derived |
| Emericella nidulans | This compound A, this compound B, this compound J | Marine-derived (ascidia, coral) |
| Aspergillus terreus | This compound L, this compound M | Marine-derived, Soil |
| Podospora australis | This compound H-K, this compound C-E, this compound J | Coprophilous fungus |
| Emericella foveolata | Secothis compound C | |
| Akanthomyces sp. | This compound (this compound A) | Endophytic (from Edelweiss) |
The production of secondary metabolites like emestrins by fungi can be influenced by cultivation conditions. Research has investigated parameters such as agitation speed and cultivation time to optimize this compound yield.
Studies on Emericella nidulans have shown that agitation speed affects both mycelial biomass and this compound production researchgate.netresearchgate.net. The highest concentration of this compound from E. nidulans was observed under static conditions (0 rpm agitation) after one week of cultivation researchgate.netresearchgate.net. While agitation generally promotes good mixing and mass transfer in submerged cultures, it can also create shear stress that affects mycelium morphology and metabolite accumulation researchgate.net. For E. nidulans, static culture resulted in higher this compound concentration compared to agitated cultures, although the highest biomass was achieved with agitation at 100 rpm researchgate.netresearchgate.net. This suggests that this compound production does not directly correlate with biomass quantity and that static or low-agitation conditions may be preferable for maximizing this compound yield in this species researchgate.net.
Cultivation time is another crucial factor. For E. nidulans, the highest this compound concentration was found after one week of incubation at 28°C researchgate.netresearchgate.net. The fungus was typically cultured in media such as malt (B15192052) extract broth (MEB) researchgate.netresearchgate.net.
Here is a table illustrating the effect of agitation speed and cultivation time on this compound production by Emericella nidulans:
| Agitation Speed (rpm) | Cultivation Time (weeks) | This compound Concentration | Mycelial Biomass |
| 0 (Static) | 1 | Highest | Lower |
| 50 | 1 | High | Moderate |
| 100 | 1 | Lower | Highest |
| 150 | 1 | Lowest | Lower |
| 0 (Static) | 4 | Lower | Lower |
| 100 | 4 | Lowest | Lowest |
Note: Data is illustrative based on reported trends where static conditions favored this compound production and 100 rpm favored biomass for E. nidulans, and optimal time was 1 week. researchgate.netresearchgate.net
Precursor Incorporation and Enzymatic Pathways
The biosynthesis of emestrins involves the incorporation of specific precursor molecules and the action of various enzymes that catalyze the formation of the complex ETP structure.
This compound A is biosynthetically derived from two molecules of phenylalanine and one molecule of benzoic acid jomb.orgresearchgate.netscispace.com. Phenylalanine is an aromatic amino acid that serves as a building block for the diketopiperazine core of many ETPs mdpi.com. Benzoic acid derivatives are also incorporated into the this compound structure jomb.orgnih.gov. The pathway from L-phenylalanine to benzoic acid can involve processes such as β-oxidation qeios.comd-nb.info.
Epipolythiodioxopiperazines (ETPs), including emestrins, share a core structure derived from two amino acids that form a 2,5-diketopiperazine ring, bridged by a sulfide (B99878) moiety nih.govucl.ac.uk. The biosynthesis of the ETP core is a complex process catalyzed by specific enzymatic machinery.
While the specific gene clusters for this compound biosynthesis are still being fully elucidated, studies on related ETPs like acetylaranotin in Aspergillus terreus have revealed key aspects of ETP biosynthesis acs.org. These pathways typically involve nonribosomal peptide synthetases (NRPSs) that condense the precursor amino acids acs.orgdntb.gov.ua. Following the formation of the diketopiperazine scaffold, the incorporation of sulfur atoms to form the characteristic disulfide or polysulfide bridge is a crucial step nih.gov. This process often involves enzymes that mediate sulfurization via glutathione (B108866) and subsequent modifications nih.govresearchgate.net. Modifications of the amino acid side chains and the core structure, such as methylations, hydroxylations, and cyclizations, contribute to the structural diversity observed in this compound compounds nih.gov. The formation of the dihydrooxepine ring, a feature of emestrins, involves additional enzymatic steps.
Understanding the enzymatic pathways and gene clusters involved in this compound biosynthesis is essential for potential biotechnological applications, such as enhancing production or generating structural analogs through genetic engineering acs.org.
Synthetic Chemistry and Derivatization of Emestrin
Total Synthesis Approaches to Emestrin and Related Core Structures
Total synthesis of this compound and related epipolythiodiketopiperazines (ETPs) presents considerable challenges due to their complex architecture, including the highly functionalized diketopiperazine core, the presence of disulfide or polysulfide bridges, and multiple stereogenic centers. researchgate.netresearchgate.netucl.ac.uk Various synthetic strategies have been explored to construct these intricate molecules. researchgate.netresearchgate.net
Strategies for the Diketopiperazine Core Construction
The diketopiperazine (DKP) core is a central structural motif in this compound and other ETPs. researchgate.netresearchgate.net Synthetic approaches to this core often involve the cyclization of dipeptides or related precursors. acs.org Research has focused on developing efficient and versatile methods for constructing this 2,5-diazabicyclo[2.2.2]octane-3,6-dione core, which is also found in hybrid structures like asperemestrins A-C. researchgate.netresearchgate.net Protecting groups on the amide nitrogen of the diketopiperazine core have been investigated to ensure compatibility with subsequent synthetic steps, such as sulfenylation. The allyloxymethyl (Allom) group has been identified as a suitable protecting group that tolerates sulfenylation conditions and can be easily removed. researchgate.net
Methodologies for Introducing Disulfide and Polysulfide Bridges
A defining feature of this compound and ETPs is the presence of a transannular disulfide or polysulfide bridge across the diketopiperazine ring. ucl.ac.ukresearchgate.net Methodologies for introducing these sulfur linkages are crucial in the total synthesis. An improved sulfenylation method has been developed for preparing epidithio-, epitetrathio-, and bis-(methylthio)diketopiperazines from diketopiperazines using bases like NaHMDS and elemental sulfur or bis[bis(trimethylsilyl)amino]trisulfide. acs.org Stereoselective construction of disulfide bridges has been achieved through substitution reactions with H2S in the synthesis of other ETPs like chaetocin. researchgate.net Early syntheses of sporidesmin (B73718) A utilized a dithioacetal moiety as a protecting group for the disulfide bridge, which remained stable under various reaction conditions. nih.gov Di- and trisulfides can also be converted to tetrasulfides using hydrogen polysulfide or dihydrogen disulfide. nih.gov
Development of Stereoselective Synthetic Methodologies
The synthesis of this compound and its analogs requires precise control over stereochemistry due to the presence of multiple chiral centers. researchgate.netresearchgate.net Stereoselective synthetic methodologies are essential to obtain the desired enantiomerically pure compounds. acs.orgiupac.org Approaches have included catalytic asymmetric (1,3)-dipolar cycloaddition reactions to set absolute stereochemistry in key building blocks. researchgate.net Stereoselective reduction steps have also been employed in the synthesis of related compounds like sporidesmin A. nih.gov Asymmetric construction of dithiodiketopiperazines on otherwise achiral scaffolds remains a significant synthetic challenge. researchgate.net Total syntheses of (-)-emestrin H and (-)-asteroxepin have been reported, highlighting advancements in stereoselective routes towards this compound-related structures. researchgate.netresearchgate.netacs.orgacs.orgacs.orgcdsympo.comx-mol.comscilit.com
Development of this compound Analogs and Derivatives
The structural complexity and biological activities of this compound have led to the development of numerous analogs and derivatives to explore structure-activity relationships and potentially identify compounds with improved properties. researchgate.netresearchgate.netresearchgate.net
Rational Design and Structural Modification Strategies
Rational design plays a key role in the development of this compound analogs. This involves modifying specific parts of the molecule to influence properties such as biological activity, stability, and pharmacokinetic profile. researchgate.netnih.govresearchgate.net Strategies include alterations to the diketopiperazine core, modifications of the disulfide or polysulfide bridge, and changes to the substituents on the aromatic rings or the macrolide. researchgate.netresearchgate.net The toxicity of ETPs appears to be related to the intact disulfide ring or the reduced dithiol, suggesting that modifications to the sulfur bridge could impact activity and toxicity. nih.gov
Synthesis of Hybrid Structures (e.g., asperemestrins)
Hybrid structures incorporating the this compound scaffold with other molecular entities represent an area of active research. Asperemestrins A-D are notable examples of this compound hybrid polymers isolated from Aspergillus nidulans. cjnmcpu.comresearchgate.netresearchgate.netrsc.orgresearchgate.net Asperemestrins A-C are described as the first examples of this compound-sterigmatocystin heterodimers featuring a complex nonacyclic system with a 2,5-diazabicyclo[2.2.2]octane-3,6-dione core. researchgate.netresearchgate.netresearchgate.net Asperthis compound D possesses a distinct bridged core skeleton. researchgate.netresearchgate.netresearchgate.net The synthesis of these hybrid molecules often requires specialized methodologies to connect the different structural components while preserving the integrity of the labile functionalities, such as the disulfide bridge. researchgate.netresearchgate.net
Molecular Interactions and Biochemical Studies of Emestrin
Fundamental Molecular Mechanisms of Action
Emestrin exerts its biological effects by engaging with specific cellular machinery, leading to the modulation of fundamental intracellular processes. These interactions are central to understanding its biochemical profile.
Interaction with Specific Enzymes (e.g., PTP1B inhibition)
While direct and specific inhibitory kinetic data for this compound on protein tyrosine phosphatase 1B (PTP1B) is not extensively detailed in the available research, the broader class of epipolythiodioxopiperazine (ETP) compounds, to which this compound belongs, has drawn significant scientific interest for a range of bioactivities, including cytotoxicity against tumor cells. nih.gov PTP1B is a well-recognized therapeutic target, and its inhibition is a key mechanism for modulating cellular signaling. nih.gov The inhibition of PTP1B typically involves molecules binding to its active site, which is highly conserved among protein tyrosine phosphatases. mdpi.comnih.gov This interaction prevents the dephosphorylation of its target substrates, thereby influencing downstream signaling pathways. semanticscholar.org
Modulation of Intracellular Molecular Pathways (e.g., PI3K/AKT, mitochondrial pathways)
This compound and its analogs have been shown to significantly impact key intracellular signaling pathways, particularly the PI3K/AKT pathway and the mitochondrial apoptotic pathway. nih.gov
PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell cycle progression, proliferation, and survival. wikipedia.orgnih.gov Studies on this compound-type compounds have demonstrated their ability to regulate this pathway. nih.gov Activation of the PI3K/AKT pathway typically promotes cell survival and growth; therefore, its inhibition can lead to anti-proliferative effects. nih.govmdpi.com The tumor suppressor protein PTEN acts as a natural inhibitor of this pathway. wikipedia.org The modulation of this pathway by this compound-like compounds is a key aspect of their cytotoxic activity. nih.gov
Mitochondrial Pathways: this compound directly affects mitochondrial function. nih.gov It has been found to inhibit ATP synthesis, leading to the uncoupling of oxidative phosphorylation and a depression of respiration in isolated mitochondria. nih.gov This disruption of mitochondrial function is a critical component of the intrinsic, or mitochondrial-mediated, pathway of apoptosis. nih.govabcam.cn This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govmdpi.comresearchgate.net The release of these factors activates a cascade of caspases, which are the executioners of apoptosis. abcam.cn Specifically, this compound's impact on mitochondria can lead to drastic structural changes, including swelling. nih.gov
| Pathway | Effect of this compound-type Compounds | Key Proteins Involved | Reference |
| PI3K/AKT Signaling | Regulation/Inhibition | PI3K, AKT, mTOR | nih.gov |
| Mitochondrial Apoptosis | Induction | Bcl-2 family proteins, Cytochrome c, Caspases | nih.govnih.gov |
Biochemical Reaction Kinetics and Binding Studies
Detailed kinetic studies quantifying the binding affinity and inhibitory mechanism of this compound specifically against PTP1B are not prominently available in the reviewed literature. However, kinetic analyses are fundamental to understanding enzyme inhibition. nih.gov Such studies typically determine the type of inhibition (e.g., competitive, non-competitive, mixed-type) and key parameters like the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govsemanticscholar.org For instance, in studies of other PTP1B inhibitors, Lineweaver-Burk and Dixon plots are used to elucidate these kinetic mechanisms. nih.gov The lack of specific kinetic data for this compound highlights an area for future investigation to fully characterize its interaction with enzyme targets.
Structural Basis of this compound's Molecular Activity
The molecular structure of this compound, a complex macrocycle derived from two molecules of phenylalanine and one of benzoic acid, is fundamental to its activity. rsc.org Its three-dimensional conformation, determined by X-ray crystallography, reveals a dihydrooxepino[4,3-b]pyrrole core and a 15-membered macrolide ring, which are characteristic features of this class of compounds. rsc.orgnih.gov
The structural basis for the activity of enzyme inhibitors often involves specific interactions between the inhibitor and the enzyme's active site. nih.gov In the case of PTP1B, inhibitors often mimic the phosphotyrosine substrate to bind to the catalytic site. nih.gov While specific molecular docking studies for this compound with PTP1B are not detailed, the general principles suggest that its functional groups would form hydrogen bonds and other non-covalent interactions with amino acid residues within the target's binding pocket. mdpi.com The unique bridged skeleton and disulfide-bridged dioxopiperazine ring are key structural features that likely dictate its biological interactions and subsequent modulation of cellular pathways. nih.govacs.org
| Structural Feature | Description | Potential Role in Activity | Reference |
| Core Skeleton | Dihydrooxepino[4,3-b]pyrrole core | Provides the rigid framework for functional group presentation. | nih.gov |
| Macrolide Ring | 15-membered ring | Influences overall conformation and binding specificity. | nih.gov |
| Epidithiodioxopiperazine | Disulfide-bridged dioxopiperazine ring | A key reactive moiety characteristic of this class of mycotoxins, crucial for biological activity. | rsc.orgnih.gov |
Advanced Analytical Methodologies for Emestrin Research
Method Development for Quantitative and Qualitative Analysis
Accurate quantitative and qualitative analysis is foundational to understanding the chemical properties and occurrence of Emestrin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose, offering the required sensitivity and selectivity for analyzing complex extracts. romerlabs.com
HPLC is a primary tool for the quantitative analysis of this compound in various samples. Reversed-phase chromatography, particularly with C18 stationary phases, is effective for separating this compound from other fungal metabolites due to its relatively nonpolar, complex macrocyclic structure. biointerfaceresearch.com Method development focuses on optimizing mobile phase composition, flow rate, and detection parameters to achieve sharp peaks, good resolution, and low detection limits.
A typical analytical HPLC method for this compound utilizes a C18 column (e.g., ODS, 4.6 x 150 mm) coupled with a Photodiode Array (PDA) or UV detector. researchgate.net The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, which may be acidified with formic acid to improve peak shape. nih.gov Isocratic elution can also be employed for simpler matrices or targeted quantification. nacalai.com Detection is typically performed at wavelengths where this compound exhibits significant absorbance, often determined from its UV-Vis spectrum. nih.gov
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | Photodiode Array (PDA) or UV-Vis |
| Detection Wavelength | ~240 nm and ~301 nm |
| Column Temperature | 30 - 40 °C |
This interactive table summarizes a representative set of HPLC conditions for the analysis of this compound, derived from established methods for mycotoxin analysis.
For unequivocal identification and highly sensitive quantification, LC coupled with mass spectrometry (LC-MS) is the definitive technique. lcms.cz The coupling of LC's separation power with MS's ability to provide precise mass and structural information makes it indispensable for analyzing this compound in complex fungal or biological extracts. Electrospray ionization (ESI) is a commonly used ionization source, as it is a soft ionization technique suitable for moderately polar, large molecules like this compound, minimizing fragmentation and preserving the molecular ion. mdpi.com
High-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the determination of this compound's elemental composition, a critical step in its initial identification. For instance, the molecular formula of this compound was established as C₂₇H₂₂N₂O₁₀S₂ based on a high-resolution LC-ESI-ToF-MS analysis that detected a deprotonated molecule [M-H]⁻ at an m/z of 597.1105. researchgate.netresearchgate.net For quantitative studies, tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument is often preferred. By using Multiple Reaction Monitoring (MRM), this technique offers exceptional selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. sciex.com
| Parameter | Condition |
| Chromatography | UPLC/HPLC with C18 column |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient) |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Time-of-Flight (ToF), Orbitrap (for HRMS)Triple Quadrupole (QqQ) (for quantification) |
| Scan Mode | Full Scan (for identification)Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Desolvation Temp. | 400 - 550 °C |
| Observed Mass (HRMS) | m/z 597.1105 [M-H]⁻ |
This interactive table outlines typical parameters for LC-MS protocols used in the qualitative and quantitative analysis of this compound.
Advanced Spectroscopic Techniques for Structural Confirmation in Complex Matrices
The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the compound's complex polycyclic structure and identifying its functional groups. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are paramount for determining the precise atomic connectivity of this compound. ¹H NMR provides information on the chemical environment and coupling of protons, while ¹³C NMR identifies the different carbon environments within the molecule. researchgate.net The detailed chemical shifts and coupling constants confirm the presence of aromatic rings, methoxy (B1213986) groups, N-methyl groups, and the specific stereochemistry of the complex core structure.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Position | δ (ppm) |
| 1 | 5.51 (d, 2.7) |
| 2 | 4.88 (d, 2.7) |
| 4 | 7.64 (s) |
| 5 | 5.09 (s) |
| 7 | 6.72 (d, 2.3) |
| 8 | 6.44 (dd, 8.4, 2.3) |
| 10 | 7.24 (d, 8.4) |
| 11 | 7.24 (d, 8.4) |
| 13 | 6.95 (dd, 8.4, 2.3) |
| 14 | 6.84 (d, 2.3) |
| 15 | 4.93 (s) |
| 17 | 5.37 (s) |
| 1'-OCH₃ | 3.90 (s) |
| 2-N-CH₃ | 3.23 (s) |
| 3'-OH | 11.60 (s) |
| 5'-OH | 6.01 (s) |
| 7'-OH | 6.01 (s) |
This interactive table presents the ¹H and ¹³C NMR chemical shift data for this compound recorded in CDCl₃. researchgate.net Data is critical for unambiguous structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and related ETPs, the IR spectrum provides clear evidence for key structural features. nih.gov Characteristic absorption bands confirm the presence of hydroxyl (-OH), carbonyl (C=O) groups within the dioxopiperazine ring, and aromatic (C=C) functionalities. nih.gov
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3420 | O-H Stretching (Hydroxyl groups) |
| ~1690 | C=O Stretching (Amide carbonyls) |
| ~1660 | C=O Stretching (Amide carbonyls) |
| ~1515 | C=C Stretching (Aromatic rings) |
This interactive table shows characteristic FTIR absorption bands observed for this compound-type compounds, confirming the presence of key functional groups. nih.gov
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its conjugated aromatic systems. For the broader class of epidithiodioxopiperazines, typical UV absorption maxima are observed around 240 nm and 301 nm, which are useful for detection purposes in HPLC analysis. nih.gov
Development of Optimized Separation and Purification Protocols for Natural Isolates and Synthetic Products
The isolation of this compound from its natural source, the fungus Emericella nidulans, requires a multi-step purification strategy designed to separate the target compound from a complex mixture of other secondary metabolites and cellular components. researchgate.netresearchgate.net The protocol relies on the principles of adsorption chromatography, utilizing differences in polarity to achieve separation.
The process typically begins with the extraction of the fungal mycelium using an organic solvent. The resulting crude extract is then subjected to a series of chromatographic steps:
Initial Fractionation: The crude extract is first fractionated using vacuum column chromatography with silica gel as the stationary phase. A stepwise gradient of solvents with increasing polarity, such as an n-hexane to ethyl acetate (EtOAc) gradient followed by methanol (MeOH), is used to elute fractions of decreasing polarity. researchgate.net
Secondary Fractionation: Fractions identified as containing this compound (often guided by thin-layer chromatography or bioactivity assays) are pooled and subjected to a second round of silica gel column chromatography. This step employs a more refined and shallower solvent gradient (e.g., various ratios of n-hexane-EtOAc) to achieve better separation from closely related impurities. researchgate.net
Final Purification: The final purification is often accomplished using preparative Thin-Layer Chromatography (TLC) on silica gel plates. The semi-purified fraction is applied to the plate, which is then developed using an optimized solvent system, such as a 1:1 mixture of n-hexane and EtOAc. researchgate.net The band corresponding to pure this compound is physically scraped from the plate and the compound is eluted from the silica with a polar solvent.
This systematic approach, combining multiple stages of silica gel chromatography with progressively refined solvent systems, is effective for obtaining this compound in high purity from complex natural extracts.
Theoretical and Computational Chemical Studies of Emestrin
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to analyze the conformational preferences and electronic properties of complex natural products. For Emestrin and its derivatives, DFT calculations can provide valuable information about their three-dimensional structures and reactivity.
Conformational analysis of macrocyclic structures like this compound is crucial for understanding their biological activity. DFT methods can be used to optimize the geometry of various possible conformers and determine their relative stabilities. By calculating the energies of different conformations, researchers can identify the most probable shapes the molecule will adopt.
Furthermore, DFT is used to analyze the electronic properties of this compound. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Other electronic descriptors that can be calculated using DFT include:
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor and thus likely to be involved in intermolecular interactions.
Atomic Charges: These calculations provide insight into the charge distribution among the atoms within the molecule.
While specific DFT studies focusing solely on the conformational and electronic structure of the parent this compound molecule are not extensively documented in publicly available literature, the methodologies are well-established and routinely applied to complex natural products to understand their structure and reactivity.
Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for the structural elucidation of new and complex molecules. In the case of this compound and its analogs, theoretical calculations of spectroscopic properties can confirm experimentally determined structures or help to assign the correct stereochemistry.
One of the key applications in this area for this compound-type compounds is the calculation of Electronic Circular Dichroism (ECD) spectra. nih.govacs.org ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. The process typically involves:
Generating a set of low-energy conformers of the molecule using computational methods.
Calculating the theoretical ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).
Averaging the calculated spectra based on the Boltzmann population of each conformer.
Comparing the resulting theoretical spectrum with the experimentally measured ECD spectrum. A good match between the two provides strong evidence for the assigned absolute configuration.
This approach has been successfully used in the structural characterization of newly isolated this compound-type epipolythiodioxopiperazines. nih.govresearchgate.net
In addition to ECD, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are also employed. For instance, theoretical 13C NMR chemical shifts can be calculated for different possible stereoisomers of an this compound derivative. These calculated shifts can then be compared with the experimental data, often using statistical methods like DP4+ analysis, to determine the most likely relative and absolute configuration of the molecule. researchgate.net
Below is a table summarizing the application of computational methods in predicting spectroscopic data for this compound-type compounds:
| Spectroscopic Technique | Computational Method | Application in this compound-type Compounds |
| Electronic Circular Dichroism (ECD) | Time-Dependent Density Functional Theory (TD-DFT) | Determination of absolute configuration. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) method with DFT | Assignment of relative and absolute stereochemistry. researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques for studying the dynamic behavior and interactions of molecules over time.
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
For a bioactive compound like this compound, molecular docking could be employed to investigate its potential interactions with protein targets. The process involves:
Obtaining the three-dimensional structures of both the ligand (this compound) and the target protein.
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the protein.
Scoring these poses based on a function that estimates the binding affinity, allowing for the identification of the most likely binding mode.
While specific ligand-target docking studies for this compound are not widely reported, this methodology is a standard approach to hypothesize the mechanism of action for natural products with known biological activity. Such studies could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamics of a molecule over time.
For a flexible macrocyclic molecule like this compound, MD simulations can be used to perform a conformational landscape analysis. This involves running a simulation for a sufficient length of time to sample a wide range of possible conformations. The resulting trajectory can then be analyzed to identify the most stable and frequently occurring conformations, as well as the pathways for transitioning between them. This provides a more comprehensive understanding of the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent).
Chemoinformatic Approaches for Structure-Activity Relationship (SAR) Exploration
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. One of its key applications in drug discovery is the exploration of Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity.
For a class of compounds like the emestrins, chemoinformatic approaches could be used to build predictive models that relate structural features to biological activity. This typically involves:
Data Collection: Assembling a dataset of this compound analogs with their corresponding measured biological activities.
Descriptor Calculation: Calculating a set of numerical descriptors for each molecule that encode its structural and physicochemical properties. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, surface area).
Model Building: Using machine learning or statistical methods to build a quantitative structure-activity relationship (QSAR) model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the predictive power of the model using external datasets.
Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested this compound derivatives, thereby guiding the synthesis of more potent and selective compounds. While comprehensive chemoinformatic studies on this compound are not yet prevalent in the literature, this approach holds significant potential for the rational design of new analogs with improved therapeutic properties.
Computational Design of this compound Analogs
The computational design of analogs of the natural product this compound represents a focused effort to leverage its inherent biological activities, particularly its cytotoxic properties against cancer cell lines, through targeted molecular modifications. This process utilizes a suite of computational tools to predict how structural changes to the this compound scaffold will affect its interaction with biological targets, aiming to enhance efficacy, improve selectivity, and optimize pharmacokinetic profiles.
A primary strategy in the computational design of this compound analogs involves structure-based drug design (SBDD) . This approach is contingent on the availability of a three-dimensional structure of the biological target, typically a protein, obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. nih.govunar.ac.id Once a target structure is identified, molecular docking simulations are employed to predict the binding orientation and affinity of potential this compound analogs within the target's active site. For instance, if targeting a specific enzyme implicated in cancer cell proliferation, analogs would be designed to form more stable and extensive interactions with key amino acid residues, thereby improving inhibitory activity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The design process is iterative, with computational chemists modifying the this compound structure—for example, by adding or altering functional groups—and then re-evaluating the binding affinity through further docking studies.
In the absence of a known target structure, ligand-based drug design (LBDD) methodologies are utilized. dovepress.comnih.gov This approach relies on the knowledge of other molecules that exhibit the desired biological activity. Pharmacophore modeling is a key LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. dovepress.comnih.govfrontiersin.org A pharmacophore model can be generated from a set of known active compounds and then used as a template to design novel this compound analogs that possess these critical features. Quantitative Structure-Activity Relationship (QSAR) studies are another LBDD method, where statistical models are built to correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov These models can then predict the activity of newly designed this compound analogs.
The design of this compound analogs is also guided by the goal of improving their "drug-like" properties. Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. unar.ac.idnih.gov By calculating parameters such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can prioritize the design of analogs with a higher probability of being developed into viable drugs.
In Silico Screening and Library Design
Following the computational design of potential this compound analogs, in silico screening and the design of virtual libraries are critical next steps to identify the most promising candidates for synthesis and biological testing. These processes allow for the rapid evaluation of a large number of virtual compounds, saving significant time and resources compared to traditional high-throughput screening of physical compounds.
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. rsc.orgnih.govmdpi.com When a three-dimensional structure of the target is available, structure-based virtual screening (SBVS) is commonly employed. mdpi.com This involves docking each molecule from a virtual library into the active site of the target protein and scoring their predicted binding affinities. nih.gov The top-scoring compounds are then selected for further investigation. For this compound, a virtual library of analogs could be screened against a cancer-related protein target to identify derivatives with potentially enhanced cytotoxic activity.
In cases where the target structure is unknown, ligand-based virtual screening (LBVS) is the preferred method. rsc.org This approach uses the chemical structure of a known active ligand, such as this compound itself, as a template to search for other molecules with similar properties. This can be done through 2D similarity searching, which identifies molecules with similar chemical fingerprints, or 3D shape-based screening, which looks for molecules with a similar three-dimensional shape and pharmacophoric features.
The creation of a virtual library is a key component of the in silico screening process. A virtual library is a collection of chemical structures that are stored in a computer database and can be generated in several ways. For this compound, a focused library could be designed by systematically modifying different parts of its core structure. For example, different functional groups could be computationally "added" to the aromatic rings, or the stereochemistry of certain chiral centers could be altered. This allows for the exploration of the structure-activity relationship (SAR) around the this compound scaffold. The design of these libraries can be guided by principles of combinatorial chemistry, where a core scaffold is combined with a variety of building blocks to generate a large number of derivatives. researchgate.net
Q & A
Q. How can researchers optimize Emestrin production in fungal cultures?
Q. What analytical methods are recommended for characterizing this compound and its analogs?
Structural elucidation of this compound relies on:
- High-Resolution Mass Spectrometry (HRESIMS) : Determines molecular formulas (e.g., C₂₇H₂₂N₂O₁₀S₂ for this compound) .
- NMR Spectroscopy : Identifies functional groups and stereochemistry. For example, ¹H-NMR distinguishes oxygenated methine protons in this compound from methylene signals in analogs like this compound-F .
- Solid-Phase Extraction (SPE) : Used to isolate bioactive fractions, as demonstrated in Aspergillus sp. cultures .
Q. What are the primary bioactivities of this compound in preclinical studies?
this compound exhibits:
- Antimicrobial Activity : Effective against C. albicans, C. neoformans, and methicillin-resistant S. aureus (MRSA) with IC₅₀ values ranging from 0.6 to 4.55 μg/mL .
- Cytotoxicity : Induces apoptosis in HL-60 leukemia cells at 0.1 μg/mL and shows broad cytotoxicity in chronic lymphocytic leukemia (CLL) cells, though without a therapeutic window .
- Toxicity in vivo : Acute doses (18–30 mg/kg) cause necrosis in mouse heart, thymus, and liver tissues .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s therapeutic potential?
While this compound demonstrates anticancer activity in vitro, its lack of selectivity (e.g., toxicity to stromal cells ) limits therapeutic utility. Methodological strategies include:
- Comparative cytotoxicity assays : Test this compound against cancer vs. non-cancer cell lines to quantify selectivity gaps .
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., sulfur or hydroxyl moieties) to reduce off-target effects, as seen in analogs like this compound-G (C₂₇H₂₂N₂O₁₀S), which lacks one sulfur atom .
- In vivo models : Use xenograft studies with dose titration to identify toxicity thresholds and refine therapeutic indices .
Q. How do structural modifications in this compound analogs influence bioactivity?
Minor structural changes significantly alter activity:
- This compound-F (C₂₇H₂₂N₂O₉S₂) : The absence of a hydroxyl group at C-7″ reduces antifungal potency compared to this compound .
- This compound-G (C₂₇H₂₂N₂O₁₀S) : Mono-sulfur derivative with retained cytotoxicity but reduced stability due to altered disulfide bonds . Methodological Recommendation : Use comparative dereplication via UV spectra and retention time analysis to screen analogs efficiently .
Q. What strategies enhance this compound biosynthesis through genetic or metabolic engineering?
- Precursor-directed biosynthesis : Supplementing glutathione, a key biosynthetic precursor, increases yield by 11.71-fold in Emericella sp. 1454 .
- Genomic mining : Identify gene clusters (e.g., non-ribosomal peptide synthetases) linked to this compound production for targeted overexpression .
- Cultivation optimization : Combine static conditions with precursor feeding to balance biomass growth and metabolite synthesis .
Methodological Notes
- Data Contradictions : Address discrepancies (e.g., cytotoxicity vs. therapeutic potential) by contextualizing experimental models (e.g., in vitro vs. in vivo) and refining assay conditions .
- Ethical Considerations : Prioritize humane endpoints in toxicity studies, especially when using high-dose regimens in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
